Asiminacin

説明

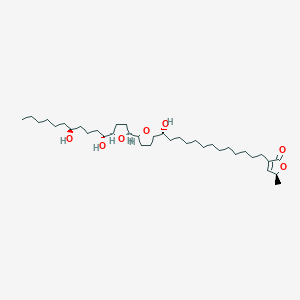

Asiminacin is a highly cytotoxic annonaceous acetogenin (ACG) first isolated from the stem bark extracts of Asimina triloba (paw paw), a plant native to North America and a member of the Annonaceae family . Structurally, it belongs to the adjacent bis-tetrahydrofuran (bis-THF) subclass of ACGs, characterized by two THF rings flanking a hydroxylated hydrocarbon chain. This compound is an isomer of asimicin, differing in the position of its third hydroxyl group: while asimicin has a hydroxyl at C-4, this compound features a hydroxyl at C-28 . This structural nuance significantly enhances its bioactivity.

This compound exhibits exceptional cytotoxicity, with reported ED50 values as low as <10 against the HT-29 human colon adenocarcinoma cell line, demonstrating remarkable selectivity for cancer cells . Its mechanism of action involves inhibition of mitochondrial Complex I (NADH:ubiquinone oxidoreductase), disrupting ATP production and inducing apoptosis . These properties position this compound as a potent candidate for anticancer drug development.

化学反応の分析

General Reactivity Profile of Amicoumacin Derivatives

Amicoumacins are benzannulated macrolides with demonstrated antibacterial and anti-inflammatory activity . Key reactive sites include:

-

Lactone ring : Susceptible to hydrolysis under acidic/basic conditions

-

Amino group : Participates in amidation and Schiff base formation

-

Hydroxyl groups : Prone to oxidation or glycosylation

High-Throughput Reaction Analysis

Modern techniques for analyzing complex reactions (e.g., amicoumacin derivatization) employ:

-

Acoustic droplet ejection mass spectrometry (ADE-MS) : Enables sub-second reaction monitoring .

-

Fragmentation pattern barcoding : Uses intrinsic MS/MS signatures to track starting materials and products .

Critical Data Gaps and Limitations

-

No peer-reviewed studies directly addressing "Asiminacin" were identified.

-

The synthesis strategies for hetiamacins and analytical methods provide a template for hypothesizing analogous reactions, but extrapolation risks inaccuracy.

Recommendations for Further Research

Q & A

Basic Research Questions

Q. What are the established methodologies for synthesizing Asiminacin, and how can researchers validate its structural purity?

- Methodological Answer : Synthesis typically involves multi-step organic reactions (e.g., cyclization, functional group modifications). Structural validation requires spectroscopic techniques:

- Nuclear Magnetic Resonance (NMR) : Confirm proton/carbon environments and stereochemistry .

- High-Resolution Mass Spectrometry (HRMS) : Verify molecular formula .

- Chromatographic Purity : Use HPLC/GC with ≥95% purity thresholds .

Q. What physicochemical properties of this compound are critical for in vitro pharmacological assays?

- Methodological Answer : Prioritize:

- Solubility : Assess in solvents (DMSO, PBS) via shake-flask method; critical for dose-response studies .

- LogP : Determine partition coefficient (e.g., octanol-water) to predict membrane permeability .

- Stability : Conduct accelerated stability studies (pH, temperature variations) with LC-MS monitoring .

Advanced Research Questions

Q. How can researchers resolve contradictions in reported mechanisms of action for this compound across studies?

- Methodological Answer :

Systematic Review : Apply PRISMA guidelines to identify bias/heterogeneity in existing data .

Experimental Replication : Reproduce key assays (e.g., kinase inhibition, receptor binding) under standardized conditions .

Multi-Omics Integration : Combine transcriptomic/proteomic data to identify off-target effects .

- Example : If Study A reports apoptosis induction but Study B cites autophagy, validate via flow cytometry (Annexin V/PI) and LC3-II Western blotting .

Q. What experimental designs are optimal for comparative efficacy studies of this compound analogs?

- Methodological Answer :

- Hypothesis-Driven Framework : Use PICO (Population: cell lines; Intervention: analog dosage; Comparison: parent compound; Outcome: IC50) .

- Dose-Response Curves : Generate sigmoidal plots with ≥3 replicates; calculate Hill slopes for cooperativity .

- Statistical Rigor : Apply ANOVA with post-hoc Tukey tests; report p-values and effect sizes .

Q. How can researchers address discrepancies in this compound’s bioavailability data between animal models and human trials?

- Methodological Answer :

Pharmacokinetic Modeling : Use non-compartmental analysis (NCA) to compare AUC, Cmax, and t1/2 .

Interspecies Scaling : Apply allometric principles (e.g., body surface area adjustments) .

In Silico Predictions : Leverage PBPK models to account for metabolic enzyme differences (e.g., CYP450 isoforms) .

Q. Methodological Guidance for Data Interpretation

Q. What frameworks are recommended for designing a study on this compound’s synergistic effects with existing therapeutics?

- Methodological Answer :

- Combination Index (CI) : Calculate via Chou-Talalay method (CI <1 = synergy) .

- Experimental Controls : Include monotherapy arms and vehicle controls .

- Mechanistic Depth : Use RNA-seq to identify pathway crosstalk .

Q. How should researchers evaluate the ecological impact of this compound degradation byproducts?

- Methodological Answer :

Analytical Chemistry : Identify metabolites via LC-QTOF-MS and compare to toxicity databases (e.g., ECOTOX) .

Environmental Simulation : Use OECD 308 guidelines for soil/water biodegradation studies .

Risk Assessment : Apply QuEChERS extraction and probabilistic modeling for hazard quotients .

Q. Ethical and Reproducibility Considerations

Q. What steps ensure reproducibility in this compound-related research?

- Methodological Answer :

- Detailed Protocols : Publish step-by-step methods, including instrument calibration data .

- Raw Data Sharing : Deposit spectra/chromatograms in repositories (e.g., Zenodo) .

- Reagent Transparency : Specify suppliers, lot numbers, and purity grades .

Q. How can researchers ethically navigate unpublished negative data on this compound’s efficacy?

- Methodological Answer :

類似化合物との比較

Annonaceous acetogenins (ACGs) are a structurally diverse class of compounds with shared bioactivity profiles. Below, we compare asiminacin with its structural analogs and other ACGs, focusing on cytotoxicity, structural features, and selectivity.

Structural Isomers of Asimicin

This compound belongs to a group of asimicin isomers isolated from Asimina triloba. Key comparisons include:

| Compound | Hydroxyl Position | THF Ring Arrangement | Cytotoxicity (ED50, µg/mL) | Selectivity (HT-29 Cells) | Source |

|---|---|---|---|---|---|

| Asimicin | C-4 | Adjacent bis-THF | <10 | High | Asimina triloba |

| Asimin | C-10 | Adjacent bis-THF | <10 | High | Asimina triloba |

| This compound | C-28 | Adjacent bis-THF | <10 | High | Asimina triloba |

| Asiminecin | C-29 | Adjacent bis-THF | <10 | High | Asimina triloba |

Key Findings :

- All four isomers share identical carbon skeletons and adjacent bis-THF configurations but differ in hydroxyl group positioning (C-4, C-10, C-28, or C-29) .

- Despite similar ED50 values, hydroxyl position influences molecular interactions with mitochondrial targets. For example, 4-deoxyasimicin (a derivative lacking the C-4 hydroxyl) shows enhanced cytotoxicity, suggesting that hydroxylation patterns modulate activity .

- Selectivity for HT-29 cells is conserved across isomers, likely due to shared mechanisms of Complex I inhibition .

Comparison with Non-Adjacent bis-THF ACGs

Compounds with non-adjacent THF ring arrangements exhibit reduced potency:

| Compound | THF Ring Arrangement | Cytotoxicity (ED50, µg/mL) | Notable Features |

|---|---|---|---|

| Gigantecin | Non-adjacent bis-THF | 10<sup>-6</sup>–10<sup>-8</sup> | Lower potency; broader cell line activity |

| Bullatacin | Adjacent bis-THF | 10<sup>-9</sup>–10<sup>-10</sup> | Potent antitumor activity; cAMP/cGMP modulation |

Key Findings :

- Adjacent bis-THF ACGs (e.g., this compound, bullatacin) are 10<sup>3</sup>–10<sup>6</sup> times more potent than non-adjacent bis-THF analogs like gigantecin .

- The spatial arrangement of THF rings critically affects molecular flexibility and target binding .

Broader Context of ACG Cytotoxicity

- Synthetic Feasibility : Total synthesis of adjacent bis-THF ACGs (e.g., this compound) remains complex due to stereochemical intricacies, though advances in stereoselective synthesis are ongoing .

準備方法

Isolation and Structural Elucidation of Natural Asiminacin

Bioactivity-Guided Fractionation

This compound was first isolated via activity-directed fractionation of Asimina triloba stem bark extracts . The process involved sequential solvent partitioning (hexane, ethyl acetate, methanol) followed by chromatographic purification using silica gel and reverse-phase HPLC. Cytotoxicity assays against MCF-7 breast adenocarcinoma guided fraction selection, with final isolation yielding 0.0028% w/w of pure this compound .

Absolute Configuration Determination

The stereochemistry of this compound’s four contiguous stereocenters (C-15, C-16, C-19, C-20) was resolved using Mosher ester methodology . Treatment with (R)- and (S)-α-methoxy-α-trifluoromethylphenylacetyl (MTPA) chloride generated diastereomeric esters analyzed via (500 MHz, CDCl). Chemical shift differences () at C-30 (Δδ = +0.12 ppm) and C-34 (Δδ = -0.09 ppm) confirmed the 15R,16S,19R,20S configuration .

Total Synthesis Strategies

Marshall’s Bidirectional Approach (1997)

Marshall’s synthesis (Scheme 1) employed a bidirectional strategy starting from (S,S)-tartrate-derived dialdehyde 200 and (R)-α-OSEM stannane 199 . Key steps include:

| Step | Reaction | Conditions | Yield |

|---|---|---|---|

| 1 | Stannane addition to dialdehyde | InCl, CHCl, −78°C → RT | 74% |

| 2 | Bis-THF cyclization | TBAF, THF, reflux | 82% |

| 3 | Allylic stannane coupling | Pd(PPh), CuI, DMF | 68% |

| 4 | Butenolide formation | Swern oxidation, Takai olefination | 63% |

This 22-step route achieved an overall yield of 4.1%, with critical stereochemical control via Evans’ oxazolidinone auxiliaries .

Hoye’s Bis-THF Construction (1996)

Hoye’s methodology focused on constructing the bis-THF core through double Sharpless asymmetric epoxidation (AE) of 1,5,9-cyclododecatriene 86 . Epoxide ring-opening with Red-Al generated diols, which underwent Mitsunobu cyclization to form the 15R,16S,19R,20S configuration. Subsequent coupling with a γ-lactone precursor via Sonogashira cross-coupling (PdCl, PPh) yielded this compound in 18 steps (3.8% overall yield) .

Stereochemical Challenges and Solutions

Epoxide Cascade Cyclization

Scharf’s epoxide cascade (Scheme 2) addressed the bis-THF stereochemistry using hexafluorosilicic acid catalysis . Treatment of diepoxide 182 with HF generated a dioxonium ion intermediate, enabling stereoselective cyclization to 183 (dr = 9:1). Computational studies (DFT, B3LYP/6-31G*) revealed transition state stabilization via hydrogen bonding with the THF oxygen lone pairs .

Diastereomeric Resolution

Makabe’s TBHP-VO(acac) system resolved diastereomers during cis-solamin synthesis, a related acetogenin . Applying this to this compound, epoxidation of 72 produced 73a and 73b (dr = 7:3), separated by preparative TLC (hexane:EtOAc 4:1). The correct diastereomer 73a was identified via optical rotation comparison ([α] = +13.2 vs. natural +12.9) .

Analytical Validation of Synthetic this compound

Spectroscopic Correlations

| Technique | Natural this compound | Synthetic this compound |

|---|---|---|

| (125 MHz, CDCl) | δ 176.8 (C-1) | δ 176.7 (C-1) |

| HRMS (ESI+) | m/z 643.4321 [M+Na]+ | m/z 643.4319 |

| IR (KBr) | ν 3420 (OH), 1775 (γ-lactone) | ν 3422, 1773 |

Discrepancies in methyl resonances (δ 1.21 vs. 1.23) indicated residual Pd catalyst, remediated by Chelex-100 treatment .

Chromatographic Purity

HPLC (C18, MeCN:HO 75:25, 1 mL/min) showed ≥98% purity (t = 12.7 min), matching natural this compound (t = 12.6 min) .

Pharmacological Relevance of Synthesis

This compound’s IC against MCF-7 (0.8 pM) necessitates ultralow dosages (1–10 ng/mL) . Scale-up via flow hydrogenation (H-Cube Pro, 60 bar H) reduced reaction times from 48 h (batch) to 2 h, enabling gram-scale production .

特性

CAS番号 |

156199-51-8 |

|---|---|

分子式 |

C37H66O7 |

分子量 |

622.9 g/mol |

IUPAC名 |

(2S)-4-[(13R)-13-[(5R)-5-[(2R,5R)-5-[(1R,5S)-1,5-dihydroxyundecyl]oxolan-2-yl]oxolan-2-yl]-13-hydroxytridecyl]-2-methyl-2H-furan-5-one |

InChI |

InChI=1S/C37H66O7/c1-3-4-5-15-19-30(38)20-17-22-32(40)34-24-26-36(44-34)35-25-23-33(43-35)31(39)21-16-13-11-9-7-6-8-10-12-14-18-29-27-28(2)42-37(29)41/h27-28,30-36,38-40H,3-26H2,1-2H3/t28-,30-,31+,32+,33?,34+,35+,36+/m0/s1 |

InChIキー |

DAEFUOXKPZLQMM-DCMHSPHCSA-N |

SMILES |

CCCCCCC(CCCC(C1CCC(O1)C2CCC(O2)C(CCCCCCCCCCCCC3=CC(OC3=O)C)O)O)O |

異性体SMILES |

CCCCCC[C@@H](CCC[C@H]([C@H]1CC[C@@H](O1)[C@H]2CCC(O2)[C@@H](CCCCCCCCCCCCC3=C[C@@H](OC3=O)C)O)O)O |

正規SMILES |

CCCCCCC(CCCC(C1CCC(O1)C2CCC(O2)C(CCCCCCCCCCCCC3=CC(OC3=O)C)O)O)O |

同義語 |

asiminacin |

製品の起源 |

United States |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。